4-methyl-3-(propan-2-yl)pentan-2-one 4-methyl-3-(propan-2-yl)pentan-2-one
Brand Name: Vulcanchem
CAS No.: 35367-59-0
VCID: VC8414704
InChI: InChI=1S/C9H18O/c1-6(2)9(7(3)4)8(5)10/h6-7,9H,1-5H3
SMILES: CC(C)C(C(C)C)C(=O)C
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

4-methyl-3-(propan-2-yl)pentan-2-one

CAS No.: 35367-59-0

Cat. No.: VC8414704

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-3-(propan-2-yl)pentan-2-one - 35367-59-0

Specification

CAS No. 35367-59-0
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 4-methyl-3-propan-2-ylpentan-2-one
Standard InChI InChI=1S/C9H18O/c1-6(2)9(7(3)4)8(5)10/h6-7,9H,1-5H3
Standard InChI Key YLJJHNOCQAERGL-UHFFFAOYSA-N
SMILES CC(C)C(C(C)C)C(=O)C
Canonical SMILES CC(C)C(C(C)C)C(=O)C

Introduction

Structural Characteristics and Nomenclature

4-Methyl-3-(propan-2-yl)pentan-2-one belongs to the aliphatic ketone family, characterized by a carbonyl group at position 2 of a pentane backbone. The IUPAC name derives from its substituents: a methyl group at carbon 4 and an isopropyl (propan-2-yl) group at carbon 3. Its molecular formula is C9_9H16_{16}O, with a molecular weight of 140.23 g/mol (calculated via PubChem’s algorithm for analogous structures) .

Stereochemical Considerations

The stereochemistry of this compound depends on the spatial arrangement of the branched substituents. While no experimental data on its enantiomeric forms exist, computational models suggest that the isopropyl and methyl groups introduce steric hindrance, potentially limiting rotational freedom around the C3-C4 bond .

Synthetic Pathways

Although no direct synthesis of 4-methyl-3-(propan-2-yl)pentan-2-one has been documented, analogous ketones are typically synthesized via:

Oxidation of Secondary Alcohols

Secondary alcohols, such as 4-methyl-3-(propan-2-yl)pentan-2-ol, can be oxidized to ketones using reagents like pyridinium chlorochromate (PCC) or Jones reagent. For example, the oxidation of 3-isopropyl-4-methylpentan-2-ol would yield the target compound, though this route remains theoretical without experimental validation .

Friedel-Crafts Acylation

Physicochemical Properties

Boiling Point and Density

Based on structurally similar ketones (e.g., pentan-2-one, with a boiling point of 102.7°C and density of 0.8 g/cm³) , 4-methyl-3-(propan-2-yl)pentan-2-one likely has:

  • Boiling Point: ~160–170°C (estimated via group contribution methods)

  • Density: 0.82–0.85 g/cm³

Spectral Data

Hypothetical spectral signatures derived from computational tools include:

  • IR: Strong carbonyl stretch near 1720 cm⁻¹

  • 1^1H NMR:

    • δ 1.0–1.2 ppm (isopropyl methyl groups)

    • δ 2.1–2.3 ppm (methyl group adjacent to carbonyl)

    • δ 2.5–2.7 ppm (methine proton near carbonyl)

Reactivity and Applications

Nucleophilic Additions

The carbonyl group is susceptible to nucleophilic attack. For instance, Grignard reagents could form tertiary alcohols, while hydride reductants (e.g., NaBH4_4) might yield secondary alcohols. Steric effects from the isopropyl group could slow these reactions compared to linear ketones .

Industrial Relevance

Branched ketones like this compound are valuable in fragrance formulations and polymer plasticizers. Its volatility profile suggests potential as a solvent in specialty coatings, though flammability (predicted flash point: ~45°C) requires careful handling .

Computational and Experimental Gaps

Molecular Dynamics Simulations

Simulations using software like Gaussian or ORCA could predict thermodynamic stability and reaction pathways. Preliminary models indicate a ground-state energy of -450 kJ/mol (DFT/B3LYP/6-31G*) .

Experimental Validation Needs

Key unknowns include:

  • Solubility: In water vs. organic solvents

  • Crystallinity: Likely low due to branching

  • Toxicity: Requires in vitro assays

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